molecular formula C4H7NO3 B130545 methyl (2Z)-2-hydroxyiminopropanoate CAS No. 146917-98-8

methyl (2Z)-2-hydroxyiminopropanoate

Cat. No.: B130545
CAS No.: 146917-98-8
M. Wt: 117.1 g/mol
InChI Key: GXUGQCNCLMAZCH-HYXAFXHYSA-N
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Description

Methyl (2Z)-2-hydroxyiminopropanoate (CAS: [insert CAS number]) is an organic compound characterized by a hydroxyl-imino group (-NOH) attached to the second carbon of a propanoate ester framework. Its molecular formula is C₄H₇NO₃, and it adopts a planar (2Z)-configuration around the imine double bond. This compound is of interest in synthetic chemistry due to its role as an intermediate in the production of pharmaceuticals, agrochemicals, and ligands for metal coordination complexes. Its reactivity is influenced by the electron-withdrawing ester group and the tautomeric equilibrium between the oxime and nitroso forms .

Properties

CAS No.

146917-98-8

Molecular Formula

C4H7NO3

Molecular Weight

117.1 g/mol

IUPAC Name

methyl (2Z)-2-hydroxyiminopropanoate

InChI

InChI=1S/C4H7NO3/c1-3(5-7)4(6)8-2/h7H,1-2H3/b5-3-

InChI Key

GXUGQCNCLMAZCH-HYXAFXHYSA-N

SMILES

CC(=NO)C(=O)OC

Isomeric SMILES

C/C(=N/O)/C(=O)OC

Canonical SMILES

CC(=NO)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • Steric and Electronic Effects: The methyl ester group in this compound provides greater steric hindrance compared to methyl glyoxylate oxime, reducing its propensity for unwanted dimerization .
  • Solubility Trends: Ethyl 2-hydroxyiminopropanoate’s lower solubility in water compared to the methyl analog is attributed to the longer alkyl chain, which increases hydrophobicity .
  • Reactivity: Methyl 2-nitropropanoate lacks the imine tautomerism seen in the hydroxyimino compounds, making it less versatile in coordination chemistry but more stable under reducing conditions .

Research Findings and Industrial Relevance

  • Coordination Chemistry: this compound forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) due to its bidentate binding via the oxime oxygen and ester carbonyl . This property is exploited in catalysis and materials science.
  • Agrochemical Synthesis : Derivatives of this compound act as precursors to herbicides, leveraging its ability to generate reactive nitrile oxides upon dehydration .
  • Thermal Stability: Differential scanning calorimetry (DSC) studies show decomposition at 190°C, making it less thermally stable than ethyl 2-hydroxyiminopropanoate (decomposition at 200°C) .

Challenges and Limitations

  • Synthesis Complexity : The (2Z)-isomer is harder to isolate than the (2E)-form due to steric factors during crystallization .
  • Hydrolytic Sensitivity: Unlike ethyl 2-hydroxyiminopropanoate, the methyl ester undergoes partial hydrolysis in aqueous acidic conditions, limiting its use in aqueous-phase reactions .

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